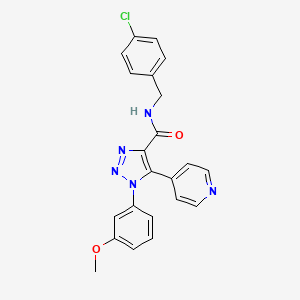

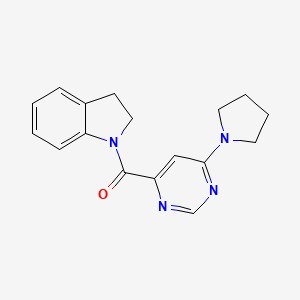

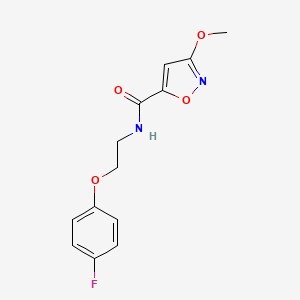

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves the preparation of triazole derivatives as key intermediates. In one study, a series of new triazole derivatives were synthesized by treating 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole with various aldehydes, followed by reduction with NaBH4 to yield compounds with arylmethylamino groups . Although the exact compound is not described, the methodology provides insight into the potential synthetic route that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The specific compound mentioned includes additional functional groups such as a chlorobenzyl group, a methoxyphenyl group, and a pyridyl group. These groups are likely to influence the overall molecular conformation and electronic distribution, which can be deduced from spectral data such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

The triazole core is known for its participation in various chemical reactions. The presence of the chlorobenzyl group suggests potential for nucleophilic substitution reactions, while the methoxyphenyl group could engage in electrophilic aromatic substitution. The pyridyl group can also act as a ligand in coordination chemistry. The synthesis of a related triazolopyridine derivative involved an oxidative ring closure using sodium hypochlorite, indicating that oxidative conditions can be employed in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their functional groups and molecular structure. The presence of the chlorobenzyl and methoxyphenyl groups suggests moderate polarity, which could affect solubility in organic solvents. The triazole ring itself is known for its stability and potential for hydrogen bonding, which could impact the compound's melting point and boiling point. The exact properties of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would require empirical determination, but insights can be gained from related compounds .

Antioxidant and Antiradical Activities

The antioxidant and antiradical activities of triazole derivatives have been evaluated in some studies. For instance, a series of triazole compounds were screened for these activities, suggesting that the compound may also possess such properties. The specific activities would depend on the structure-activity relationship, which can be elucidated through biological assays .

科学的研究の応用

Molecular and Electronic Analysis

A study focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This research demonstrated the utility of Density Functional Theory (DFT) calculations in elucidating the properties of triazole derivatives, which could be relevant for the design and development of new materials with desirable optical and electronic characteristics (Beytur & Avinca, 2021).

Antitumor and Antimicrobial Activities

Another study highlighted the synthesis of enaminones as building blocks for creating substituted pyrazoles. These compounds exhibited significant antitumor and antimicrobial activities, showcasing the potential of triazole and pyrazole derivatives in developing new therapeutic agents (Riyadh, 2011).

NK-1 Antagonist Activity

Research on pyridine metallations to synthesize triazole-based NK-1 antagonists demonstrated the application of triazole derivatives in creating compounds with potential pharmacological benefits. These findings are particularly relevant to the development of new drugs targeting the NK-1 receptor, which plays a role in pain and emesis (Jungheim et al., 2006).

Anti-Inflammatory and Analgesic Agents

A study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrated the therapeutic potential of triazole derivatives. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as leads for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provided insights into the utility of triazole and pyrazole derivatives in cancer research. These compounds exhibited cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase activity, suggesting their potential in cancer therapy and inflammation regulation (Rahmouni et al., 2016).

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJFHAQKQZOKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)

![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)

![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)

![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)

![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)